Erbium(Iii) Isopropoxide

Vue d'ensemble

Description

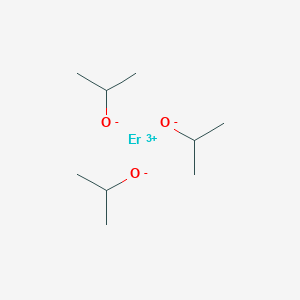

Erbium(III) isopropoxide is an organometallic compound with the chemical formula Er(OCH(CH₃)₂)₃. It is a pink powder that is highly sensitive to moisture and air. This compound is primarily used as a precursor for the synthesis of other erbium-containing compounds and materials, particularly in the field of optical fibers and other advanced materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Erbium(III) isopropoxide can be synthesized through the reaction of erbium(III) chloride with isopropanol in the presence of a base. The reaction typically proceeds as follows:

ErCl3+3(CH3

Activité Biologique

Erbium(III) isopropoxide (Er(OiPr)₃) is a rare earth metal compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₉H₂₁ErO₃

- Molecular Weight : 344.52 g/mol

- CAS Number : 14814-07-4

- Appearance : Pink powder

- Melting Point : 325°C (decomposition)

Synthesis and Structural Characterization

This compound can be synthesized through various methods, including the reaction of erbium chloride with isopropanol in the presence of a base. The resulting compound has been characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) to confirm its structure and purity .

Antimicrobial Properties

Research indicates that erbium complexes, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of erbium-doped titanium dioxide (TiO₂) in enhancing photocatalytic properties, which can lead to improved antibacterial effects under UV light exposure. The presence of erbium ions was found to increase the surface area and roughness of TiO₂ films, enhancing their hydrophilicity and photocatalytic efficiency .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using human cancer cell lines demonstrated that low concentrations of erbium compounds could inhibit cell proliferation while higher concentrations exhibited cytotoxic effects. These findings suggest a potential application in targeted cancer therapies .

Case Studies

-

Erbium-Doped TiO₂ for Antibacterial Applications

- Objective : To assess the antibacterial efficacy of TiO₂ doped with erbium ions.

- Method : The study involved synthesizing TiO₂ films with varying concentrations of Er³⁺ and testing their antibacterial properties against common pathogens.

- Results : Enhanced antibacterial activity was observed, particularly under UV irradiation, indicating that erbium doping significantly improves the antimicrobial properties of TiO₂ .

-

Cytotoxic Effects on Cancer Cells

- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.

- Method : Human breast cancer (MCF-7) and colon cancer (HT-29) cell lines were treated with different concentrations of Er(OiPr)₃.

- Results : The study found that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Significant antibacterial activity under UV light | |

| Cytotoxicity | Induced apoptosis in cancer cells | |

| Photocatalytic | Enhanced degradation of organic pollutants |

Table 2: Synthesis Conditions for this compound

| Method | Reactants | Conditions |

|---|---|---|

| Reaction with ErCl | ErCl + Isopropanol + Base | Room Temperature |

| Hydrolysis | Er(OiPr)₃ + Water | Controlled Environment |

Applications De Recherche Scientifique

Photonics and Optical Applications

Optical Amplifiers

Erbium(III) isopropoxide is notably used in the production of erbium-doped fiber amplifiers (EDFAs), which are crucial for long-distance optical communication. The unique emission properties of erbium ions, particularly around 1550 nm, make them ideal for telecommunications due to minimal signal loss in optical fibers .

Luminescent Materials

Research has shown that erbium-doped materials exhibit strong photoluminescence (PL) in both visible and infrared ranges. For instance, composites synthesized with this compound have demonstrated enhanced PL properties when incorporated into titanium dioxide (TiO2) matrices. A study reported that varying the erbium concentration optimized the luminescent properties of TiO2 composites, with a maximum intensity observed at 1.0 wt% erbium .

| Application | Description | Reference |

|---|---|---|

| Optical Amplifiers | Used in EDFAs for telecommunications. | |

| Luminescent Materials | Enhances PL properties in TiO2 composites. |

Materials Science

Thin Film Deposition

this compound serves as a precursor in the deposition of thin films through chemical vapor deposition (CVD). These films are utilized in various electronic and optoelectronic devices due to their excellent optical properties and thermal stability . The ability to control film thickness and composition via this method makes it a valuable tool in semiconductor manufacturing.

Nanocomposites

In the synthesis of nanocomposites, this compound can be employed to introduce erbium ions into host materials, enhancing their optical and electronic properties. For example, incorporating erbium into silica or other oxide matrices has been shown to improve their luminescent efficiency significantly .

| Application | Description | Reference |

|---|---|---|

| Thin Film Deposition | Used as a precursor for CVD in electronic devices. | |

| Nanocomposites | Enhances optical/electronic properties when introduced into host materials. |

Catalysis

Catalytic Reactions

this compound has been investigated for its catalytic properties in various organic reactions. Its ability to act as a Lewis acid facilitates reactions such as esterification and transesterification, making it useful in the production of biodiesel from triglycerides .

Case Study: Biodiesel Production

A study demonstrated that using this compound as a catalyst significantly increased the yield of biodiesel from vegetable oils compared to conventional catalysts. The reaction conditions were optimized to achieve maximum conversion rates, showcasing its potential for sustainable energy applications .

Propriétés

IUPAC Name |

erbium(3+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Er/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCNVTAXVORJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ErO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370096 | |

| Record name | Erbium(Iii) Isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14814-07-4 | |

| Record name | Erbium(Iii) Isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.